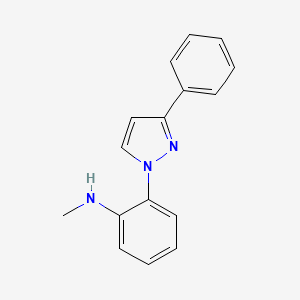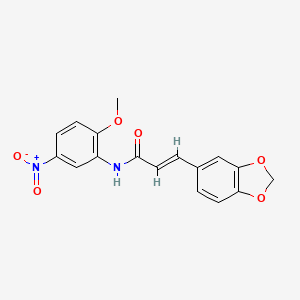
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline, also known as MPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a pyrazole ring, which is known for its biological activities.
Mécanisme D'action
The mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can inhibit the proliferation of cancer cells and induce apoptosis. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can reduce inflammation and improve insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has several advantages as a research tool, including its high potency and selectivity. N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline is also relatively easy to synthesize and can be obtained in good yields. However, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline.
Orientations Futures
There are several future directions for research on N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline. One direction is to investigate the potential applications of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in the treatment of various diseases such as cancer and diabetes. Another direction is to explore the mechanism of action of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and toxicity of N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline in vivo.
Méthodes De Synthèse
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline can be synthesized using a variety of methods, including the reaction of 3-phenyl-1H-pyrazole-4-carboxaldehyde with N-methylaniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is obtained in good yields and can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In agriculture, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a pesticide due to its insecticidal and fungicidal properties. In material science, N-methyl-2-(3-phenyl-1H-pyrazol-1-yl)aniline has been used as a dye and a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
N-methyl-2-(3-phenylpyrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-17-15-9-5-6-10-16(15)19-12-11-14(18-19)13-7-3-2-4-8-13/h2-12,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKRGOLPUZCCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795077.png)







![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)


